molecular formula C5H10ClF2NO2 B13596070 Methyl4-amino-3,3-difluorobutanoatehydrochloride

Methyl4-amino-3,3-difluorobutanoatehydrochloride

Cat. No.: B13596070
M. Wt: 189.59 g/mol
InChI Key: GOUBXXBCHQUWBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3,3-difluorobutanoate hydrochloride typically involves the esterification of 4-amino-3,3-difluorobutanoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,3-difluorobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with substituted nucleophiles replacing the fluorine atoms.

Scientific Research Applications

Methyl 4-amino-3,3-difluorobutanoate hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3,3-difluorobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluoromethyl groups allows it to form strong hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride
  • Methyl 4-amino-3,3-difluoropentanoate hydrochloride

Uniqueness

Methyl 4-amino-3,3-difluorobutanoate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, and potency in various applications.

Properties

Molecular Formula

C5H10ClF2NO2

Molecular Weight

189.59 g/mol

IUPAC Name

methyl 4-amino-3,3-difluorobutanoate;hydrochloride

InChI

InChI=1S/C5H9F2NO2.ClH/c1-10-4(9)2-5(6,7)3-8;/h2-3,8H2,1H3;1H

InChI Key

GOUBXXBCHQUWBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)(F)F.Cl

Origin of Product

United States

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